molecular formula C11H11ClN2O2 B12971790 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B12971790
M. Wt: 238.67 g/mol
InChI Key: GULUUYYJPVSJEW-UHFFFAOYSA-N
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Description

6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and an isopropyl group in its structure adds to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrrole derivatives under specific conditions. For instance, the reaction may involve the use of a palladium-catalyzed Larock indole synthesis to form the indole unit, followed by a Buchwald-Hartwig amination/C-H activation reaction to construct the pyrrolo[3,2-c]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to the presence of both a chlorine atom and an isopropyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

6-chloro-1-propan-2-ylpyrrolo[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H11ClN2O2/c1-6(2)14-5-8(11(15)16)7-4-13-10(12)3-9(7)14/h3-6H,1-2H3,(H,15,16)

InChI Key

GULUUYYJPVSJEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CN=C(C=C21)Cl)C(=O)O

Origin of Product

United States

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